![molecular formula C14H16ClN5O2S B1396355 2-({4-烯丙基-5-[(4-氯苯氧基)甲基]-4H-1,2,4-三唑-3-基}硫代)乙酰肼 CAS No. 1306738-56-6](/img/structure/B1396355.png)

2-({4-烯丙基-5-[(4-氯苯氧基)甲基]-4H-1,2,4-三唑-3-基}硫代)乙酰肼

描述

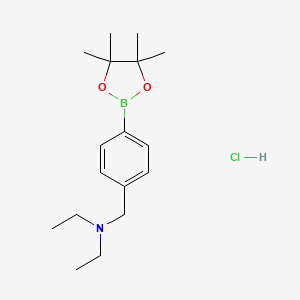

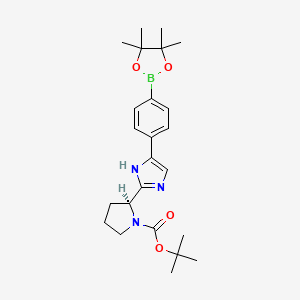

“2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide” is a chemical compound with the molecular formula C14H16ClN5O2S . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from drug discovery to agricultural advancements.

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with an allyl group, a chlorophenoxy methyl group, and a thioacetohydrazide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the polar triazole ring and the nonpolar allyl group .科学研究应用

- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

- Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They regulate bioavailable iron levels through secretion mechanisms in microbes and plants .

- Results : The study provides a comprehensive analysis of the chemical properties and biological activities of siderophores, demonstrating their wide prospects in scientific research and practical applications .

- Application : The allyl–allyl cross-coupling reaction provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .

- Methods : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

- Results : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy, and the application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

Siderophores in Biological Pathways

Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application : Coordination compounds, particularly metal chelates, have been widely used in analytical chemistry for over 100 years for various techniques such as titrimetric, photometric, luminescent, atomic absorption, and electrochemical analysis .

- Methods : Chelates are used in various techniques such as extraction, gas liquid and high performance liquid chromatography (HPLC), and sorption preconcentration .

- Results : The study provides a comprehensive analysis of the application of coordination compounds in spectrophotometry and extraction and photometric and luminescence analysis .

- Application : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .

- Methods : These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .

- Results : This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties .

Coordination Compounds (Chelates) in Analytical Chemistry

Applications of Low-Valent Compounds with Heavy Group-14 Elements

- Application : Layered double hydroxides (LDHs) have been used in heterogeneous catalysis due to their flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .

- Methods : LDHs are used directly or after thermal treatment in various catalytic reactions .

- Results : The study provides a comprehensive analysis of the applications of LDHs in heterogeneous catalysis .

- Application : Angular, a powerful platform for building dynamic and interactive applications, is getting even better, with version 18 on the way with a lot of enhancements .

- Methods : Angular 18 will have TypeScript 4.7 support, and will shift features such as deferrable views and declarative control flow from developer preview to stable stage .

- Results : Angular 18 is optimized to leverage the capabilities of TypeScript 4.7. This enhanced version of JavaScript brings notable performance upgrades, such as quicker compilation times and a more efficient build process .

Layered Double Hydroxides in Heterogeneous Catalysis

Angular 18 in Web Development

属性

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O2S/c1-2-7-20-12(8-22-11-5-3-10(15)4-6-11)18-19-14(20)23-9-13(21)17-16/h2-6H,1,7-9,16H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWKEPQGDYWPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)

![2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396278.png)

![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396284.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)

amino]carbonyl}benzoic acid](/img/structure/B1396295.png)